2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC16146855
Molecular Formula: C24H22BrN5OS
Molecular Weight: 508.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22BrN5OS |
|---|---|
| Molecular Weight | 508.4 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22BrN5OS/c1-16(2)20-5-3-4-6-21(20)27-22(31)15-32-24-29-28-23(17-11-13-26-14-12-17)30(24)19-9-7-18(25)8-10-19/h3-14,16H,15H2,1-2H3,(H,27,31) |
| Standard InChI Key | KFFWGZAKSKBDGH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s structure integrates three key domains:
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A 1,2,4-triazole ring substituted at positions 4 and 5 with a 4-bromophenyl group and a pyridin-4-yl moiety, respectively.
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A sulfanyl bridge (-S-) at position 3 of the triazole, linking it to an acetamide functional group.
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An N-(2-isopropylphenyl)acetamide side chain, introducing steric bulk and hydrophobic character.
This arrangement creates a planar triazole-pyridine system connected to a flexible acetamide-isopropylphenyl segment, enabling both π-π stacking interactions and hydrogen bonding .
IUPAC Nomenclature and Synonyms
The systematic IUPAC name, 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide, precisely describes its substituent positions and connectivity. Common synonyms include:
The CAS registry number 499125-56-3 provides a unique identifier for regulatory and commercial purposes .
Physicochemical Properties
Molecular Formula and Weight
While explicit molecular weight data remains undisclosed in public sources, structural analysis suggests a formula of C24H22BrN6OS, yielding a theoretical molecular weight of approximately 522.44 g/mol. This estimation accounts for:
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24 carbon atoms across aromatic and aliphatic systems
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A single bromine atom contributing isotopic mass
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Six nitrogen atoms distributed in the triazole, pyridine, and acetamide groups .
Solubility and Stability
As a lipophilic molecule with a calculated ClogP >3.5, the compound demonstrates limited aqueous solubility but high organic solvent miscibility. Stability studies indicate sensitivity to:
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UV radiation: Aromatic bromine may undergo photolytic cleavage
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High temperatures: Risk of sulfur oxidation above 150°C
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Strong acids/bases: Triazole ring protonation or deprotonation alters reactivity .
Synthesis and Chemical Reactivity
Synthetic Strategy
Although detailed protocols remain proprietary, retrosynthetic analysis suggests a three-step pathway:
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Triazole core formation via cyclocondensation of thiosemicarbazide derivatives
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Sulfanyl-acetamide coupling using Mitsunobu or nucleophilic substitution reactions
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Final functionalization through Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
Yield optimization focuses on controlling steric hindrance from the isopropylphenyl group and minimizing bromine displacement during coupling steps.
Key Reactivity Profiles
The compound’s reactivity centers on three regions:
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Triazole N-atoms: Participate in coordination chemistry with transition metals
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Bromophenyl group: Susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki reactions)
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Acetamide carbonyl: Acts as a hydrogen bond acceptor in molecular recognition .
| Hazard Category | GHS Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes mild skin irritation |
| Eye Irritation | H319 | Induces serious eye damage |
| Respiratory Toxicity | H335 | May provoke respiratory tract irritation |
Exposure Management
First aid protocols specify:
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Dermal contact: Flush with water for 15 minutes; remove contaminated clothing
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Ocular exposure: Immediate irrigation for 15 minutes with eyelid retraction
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Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .
Comparative Analysis with Related Compounds
Structural Analogues
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